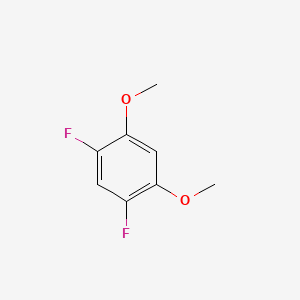

1,5-Difluoro-2,4-dimethoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-difluoro-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INATUVGKCBFRFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508470 | |

| Record name | 1,5-Difluoro-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79069-70-8 | |

| Record name | 1,5-Difluoro-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1,5-Difluoro-2,4-dimethoxybenzene

Executive Summary

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated aromatic compounds, in particular, often exhibit enhanced metabolic stability, improved binding affinity, and altered electronic properties, making them invaluable scaffolds in drug discovery. This guide provides an in-depth technical analysis of two primary synthetic pathways to 1,5-difluoro-2,4-dimethoxybenzene, a key fluorinated building block. We will explore both an electrophilic fluorination approach starting from 1,3-dimethoxybenzene and a nucleophilic aromatic substitution (SNAr) route using commercially available 1,5-difluoro-2,4-dinitrobenzene. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of reaction mechanisms, experimental causality, and practical, field-proven protocols.

Strategic Importance and Retrosynthetic Analysis

This compound serves as a versatile intermediate for introducing a difluorinated dimethoxy-phenyl moiety into more complex target molecules.[1][2] Its structure is of interest for creating analogues of bioactive compounds where modulation of lipophilicity and electronic character is desired.

A retrosynthetic analysis reveals two logical and mechanistically distinct approaches to the target molecule:

-

C-F Bond Formation (Electrophilic Approach): This strategy involves the direct fluorination of an electron-rich dimethoxybenzene precursor. The key challenge lies in controlling the regioselectivity and extent of fluorination on a highly activated aromatic ring.

-

C-O Bond Formation (Nucleophilic Approach): This pathway begins with a pre-fluorinated aromatic core bearing suitable leaving groups, which are then displaced by a methoxide nucleophile. This approach leverages the principles of Nucleophilic Aromatic Substitution (SNAr), where electron-withdrawing groups activate the ring for nucleophilic attack.

Pathway I: Electrophilic Aromatic Fluorination

This pathway represents the most direct conceptual approach, involving the double electrophilic fluorination of the commercially available and inexpensive 1,3-dimethoxybenzene.

Mechanistic Rationale and Causality

The two methoxy groups of 1,3-dimethoxybenzene are powerful activating, ortho, para-directing substituents. This high electron density makes the ring an excellent nucleophile for reaction with an electrophilic fluorine source ("F+"). The primary positions for substitution are C4 and C6 (both para to one methoxy group and ortho to the other) and C2 (ortho to both methoxy groups). Due to steric hindrance at the C2 position, electrophilic attack is strongly favored at the C4 and C6 positions, which would yield the desired this compound product (after re-numbering).

The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both a direct SN2-type attack of the aromatic ring on the N-F bond and a single-electron transfer (SET) pathway.[3][4] For practical purposes, the choice of fluorinating agent is critical.

-

Reagent Selection: Modern electrophilic fluorinating agents containing an N-F bond are preferred over hazardous alternatives like elemental fluorine.[4][5]

-

Selectfluor® (F-TEDA-BF₄): A highly effective, crystalline, and relatively safe reagent.[6] It is a powerful electrophile capable of fluorinating even moderately activated rings. Its use here would likely require careful control of stoichiometry and temperature to prevent potential side reactions or over-fluorination.

-

N-Fluorobenzenesulfonimide (NFSI): A milder and more selective reagent than Selectfluor.[4] Its attenuated reactivity could be advantageous in providing better control over the difluorination of the highly activated 1,3-dimethoxybenzene substrate.

-

Challenges and Field Insights

While direct, this pathway presents significant challenges. The high reactivity of the 1,3-dimethoxybenzene ring can lead to a mixture of mono-fluorinated, di-fluorinated, and potentially tri-fluorinated products. Furthermore, regioisomeric impurities could arise if any fluorination occurs at the C2 position. Achieving a high yield of the specific 1,5-difluoro isomer requires meticulous optimization of reaction conditions, including solvent, temperature, and rate of addition of the fluorinating agent.

Pathway II: Nucleophilic Aromatic Substitution (SNAr)

This pathway employs a fundamentally different strategy: forming the C-O bonds last. It begins with a commercially available, highly electrophilic aromatic ring, 1,5-difluoro-2,4-dinitrobenzene, and displaces the nitro groups with a methoxide nucleophile.[7][8]

Mechanistic Rationale and Causality

The SNAr reaction is a cornerstone of aromatic chemistry for constructing arylethers and arylamines.[9][10] Its success hinges on two key factors:

-

Ring Activation: The presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to the leaving group, is essential.[11] These groups render the aromatic ring electron-poor (electrophilic) and stabilize the negatively charged intermediate.

-

Leaving Group: A suitable leaving group is required. In this specific case, the nitro group itself acts as the leaving group upon nucleophilic attack by methoxide.

The mechanism is a two-step addition-elimination process:

-

Addition: The nucleophile (CH₃O⁻) attacks the electron-deficient carbon atom bearing a nitro group. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[12][13] The negative charge is delocalized onto the oxygen atoms of the nitro groups.

-

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (NO₂⁻).

This process occurs twice to replace both nitro groups with methoxy groups. This pathway is highly predictable and regioselective because the positions for nucleophilic attack are pre-determined by the placement of the activating nitro groups on the starting material.

Advantages and Field Insights

The SNAr pathway offers several advantages over electrophilic fluorination for this specific target. The commercial availability of 1,5-difluoro-2,4-dinitrobenzene provides a direct and reliable entry point.[7] The reaction is typically high-yielding and clean, as the regiochemistry is unambiguously controlled by the powerful activating effect of the nitro groups.[14] This predictability makes it a more robust and scalable option for producing the desired isomer with high purity.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway I: Electrophilic Fluorination | Pathway II: Nucleophilic Aromatic Substitution (SNAr) |

| Starting Material | 1,3-Dimethoxybenzene | 1,5-Difluoro-2,4-dinitrobenzene |

| Key Transformation | C-H → C-F | C-NO₂ → C-O |

| Core Principle | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |

| Key Reagents | Selectfluor® or NFSI | Sodium Methoxide (NaOMe) |

| Pros | - Atom economical- Fewer linear steps | - High regioselectivity- Commercially available starting material- Generally high-yielding and clean reaction- Robust and scalable |

| Cons | - Risk of regioisomeric mixtures- Difficult to control di-substitution- Potential for over-fluorination- Requires specialized, expensive reagents | - Generates nitrite waste- Starting material is more expensive than 1,3-dimethoxybenzene |

Detailed Experimental Protocol: SNAr Pathway

This protocol describes a self-validating system for the synthesis of this compound from 1,5-difluoro-2,4-dinitrobenzene. The causality for each step is explained to ensure reproducibility and understanding.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Molarity/Purity | Quantity | Molar Eq. |

| 1,5-Difluoro-2,4-dinitrobenzene | 327-92-4 | 204.09 | 97% | 5.00 g | 1.0 |

| Sodium Methoxide | 124-41-4 | 54.02 | 25 wt% in MeOH | 23.5 mL | 2.2 |

| Methanol (MeOH) | 67-56-1 | 32.04 | Anhydrous | 100 mL | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | As needed | - |

| Saturated aq. NH₄Cl | - | - | - | As needed | - |

| Brine | - | - | - | As needed | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | As needed | - |

Step-by-Step Methodology

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Selectfluor - Wikipedia [en.wikipedia.org]

- 7. 1,5-Difluoro-2,4-dinitrobenzene | 327-92-4 | FD66627 [biosynth.com]

- 8. nbinno.com [nbinno.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 1,5-Difluoro-2,4-dimethoxybenzene

Executive Summary

1,5-Difluoro-2,4-dimethoxybenzene (CAS No. 79069-70-8) is a substituted aromatic compound with significant potential as a building block in the fields of medicinal chemistry and materials science. The strategic placement of two fluorine atoms and two methoxy groups on the benzene ring imparts unique electronic and steric properties, making it a valuable synthon for creating complex molecular architectures. Fluorine substitution is a well-established strategy for enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines a proposed synthetic workflow, details methodologies for its characterization, and discusses its potential applications for researchers and drug development professionals.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers. This compound is an isomer of difluorodimethoxybenzene with the substituents arranged as depicted below.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 79069-70-8 | [3][4][5] |

| Molecular Formula | C₈H₈F₂O₂ | [3][5] |

| Molecular Weight | 174.14 g/mol | [5] |

| Synonyms | 4,6-Difluororesorcinol dimethyl ether, Benzene, 1,5-difluoro-2,4-dimethoxy-, 1,3-Difluoro-4,6-dimethoxybenzene | [5] |

Molecular Structure Diagram

The structure of this compound, with IUPAC numbering, is illustrated below. This arrangement is critical as it dictates the molecule's reactivity and spectroscopic signature.

References

An In-depth Technical Guide to 1,5-Difluoro-2,4-dimethoxybenzene: Synthesis, Properties, and Applications in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated organic molecules often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Within this context, substituted dimethoxybenzene moieties serve as prevalent structural motifs in a myriad of biologically active compounds. The convergence of these two privileged structural features in 1,5-difluoro-2,4-dimethoxybenzene (CAS Number: 79069-70-8 ) presents a unique building block for the synthesis of novel therapeutics.

This technical guide provides a comprehensive overview of this compound, with a focus on a plausible synthetic pathway, its predicted physicochemical and spectroscopic properties, and its potential applications in the field of drug discovery. Given the limited availability of direct experimental data for this specific isomer, this document combines established chemical principles with data from closely related analogues and computational predictions to offer a robust resource for researchers.

PART 1: A Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from the readily available 1,3-difluorobenzene. This proposed pathway leverages a series of well-established and reliable organic transformations.

Step 1: Dinitration of 1,3-Difluorobenzene

The initial step involves the electrophilic aromatic substitution of 1,3-difluorobenzene to introduce two nitro groups. The fluorine atoms are ortho, para-directing, and the methoxy groups will direct to the 2 and 4 positions.

Experimental Protocol:

-

To a stirred mixture of concentrated sulfuric acid (150 mL) and fuming nitric acid (150 mL), cooled to 0°C in an ice-salt bath, add 1,3-difluorobenzene (57 g, 0.5 mol) dropwise over 1 hour, maintaining the internal temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum to afford 1,5-difluoro-2,4-dinitrobenzene as a solid. A patent for a similar process suggests a high yield and purity can be achieved without the need for recrystallization[1].

Step 2: Reduction to 1,5-Difluoro-2,4-diaminobenzene

The dinitro compound is then reduced to the corresponding diamine. A common and effective method for this transformation is the use of iron powder in the presence of an acid[2][3].

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 1,5-difluoro-2,4-dinitrobenzene (40.8 g, 0.2 mol) in a mixture of ethanol (300 mL) and water (100 mL).

-

Add iron powder (67 g, 1.2 mol) and a catalytic amount of concentrated hydrochloric acid (5 mL).

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

While still hot, filter the reaction mixture through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1,5-difluoro-2,4-diaminobenzene.

Step 3: Bis-diazotization and Hydrolysis to 1,5-Difluoro-2,4-dihydroxybenzene

The conversion of the diamine to the diphenol proceeds through the formation of a bis-diazonium salt, which is then hydrolyzed[4][5][6][7]. This reaction requires careful temperature control.

Experimental Protocol:

-

Dissolve 1,5-difluoro-2,4-diaminobenzene (29.2 g, 0.2 mol) in a mixture of concentrated sulfuric acid (60 mL) and water (200 mL), cooling the mixture in an ice-salt bath to 0-5°C.

-

Slowly add a solution of sodium nitrite (29 g, 0.42 mol) in water (60 mL) dropwise, ensuring the temperature does not exceed 5°C. Stir for 30 minutes after the addition is complete.

-

In a separate flask, heat water (300 mL) to boiling.

-

Add the cold diazonium salt solution to the boiling water portion-wise. Vigorous nitrogen evolution will occur.

-

After the addition is complete, continue to heat the mixture for an additional 30 minutes to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 200 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to give crude 1,5-difluoro-2,4-dihydroxybenzene.

Step 4: Methylation to this compound

The final step is the methylation of the diphenol to the target dimethoxybenzene. The Williamson ether synthesis using dimethyl sulfate is a common and effective method for this transformation[8][9].

Experimental Protocol:

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 1,5-difluoro-2,4-dihydroxybenzene (29.6 g, 0.2 mol) in a solution of sodium hydroxide (17.6 g, 0.44 mol) in water (200 mL).

-

With vigorous stirring, add dimethyl sulfate (55.5 g, 0.44 mol) dropwise, maintaining the reaction temperature below 40°C by external cooling if necessary.

-

After the addition, heat the mixture to reflux for 2 hours to complete the reaction.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 150 mL).

-

Combine the organic layers, wash with 10% sodium hydroxide solution, then with water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization to afford pure this compound.

PART 2: Physicochemical and Spectroscopic Profile

Due to the scarcity of published experimental data for this compound, the following properties are a combination of predicted values and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₈F₂O₂ |

| Molecular Weight | 174.14 g/mol |

| Boiling Point | ~220-230 °C (estimated) |

| Melting Point | ~40-50 °C (estimated) |

| LogP | ~2.5 (estimated) |

Predicted Spectroscopic Data

The following NMR spectral data have been predicted using computational methods and are intended as a guide for characterization.

1H NMR (Predicted):

-

δ ~6.8-7.2 ppm (m, 2H, Ar-H) : Two aromatic protons are expected, each showing coupling to the adjacent fluorine atoms and to each other.

-

δ ~3.8-4.0 ppm (s, 6H, 2 x OCH₃) : Two singlets (or a single singlet for both) for the methoxy groups.

13C NMR (Predicted):

Online prediction tools can provide estimated chemical shifts[10][11][12][13]. The aromatic carbons directly attached to fluorine will show large C-F coupling constants. The methoxy carbons are expected around 55-60 ppm.

19F NMR (Predicted):

The 19F NMR spectrum is expected to show two signals for the two non-equivalent fluorine atoms. The chemical shifts will be influenced by the ortho and para methoxy groups[4][14].

PART 3: Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not widely reported, its structural features suggest significant potential as a building block in drug discovery.

Bioisosteric Replacement

The difluorodimethoxybenzene moiety can serve as a bioisostere for a simple dimethoxybenzene ring. The introduction of fluorine atoms can block sites of metabolic oxidation (O-demethylation), thereby increasing the metabolic stability and half-life of a drug candidate. This is a crucial strategy in lead optimization.

Scaffold for Kinase Inhibitors

Many kinase inhibitors feature substituted aromatic scaffolds that occupy the ATP-binding pocket. The fluorine atoms of this compound can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the kinase hinge region, potentially enhancing binding affinity and selectivity[15][16][17].

Versatile Synthetic Intermediate

The presence of two fluorine atoms and two methoxy groups on the benzene ring offers multiple points for further functionalization. The methoxy groups can be cleaved to phenols, and the aromatic ring can be further substituted via electrophilic or nucleophilic aromatic substitution, making this compound a versatile starting material for the synthesis of complex molecules.

Safety and Handling

As with all laboratory chemicals, this compound and its synthetic intermediates should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The precursors, particularly the dinitroaromatic compounds, are potentially toxic and should be handled with care.

Conclusion

This compound represents a valuable, albeit underutilized, building block for medicinal chemistry and materials science. This guide has outlined a plausible and robust synthetic route, provided predicted physicochemical and spectroscopic data to aid in its identification and characterization, and highlighted its potential applications in drug discovery. As the demand for novel fluorinated scaffolds continues to grow, compounds like this compound will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

- 1. CN106748796B - The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis- - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Sciencemadness Discussion Board - One pot reduction of dinitro compounds to diamines - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. ChemSpider - Wikipedia [en.wikipedia.org]

- 6. acdlabs.com [acdlabs.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]

- 10. CASPRE [caspre.ca]

- 11. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 12. Visualizer loader [nmrdb.org]

- 13. researchgate.net [researchgate.net]

- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1,5-Difluoro-2,4-dimethoxybenzene

This guide provides an in-depth analysis of the spectroscopic data for the aromatic compound 1,5-Difluoro-2,4-dimethoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of readily available experimental spectra, this guide leverages high-quality predicted data, contextualized with established spectroscopic principles and comparative analysis with related isomers, to provide a robust analytical framework.

Introduction: The Structural Significance of Fluorinated Dimethoxybenzenes

Fluorinated and methoxylated benzene derivatives are prevalent scaffolds in medicinal chemistry and materials science. The strategic placement of fluorine atoms and methoxy groups can significantly influence a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its unique substitution pattern, presents an interesting case for spectroscopic analysis, as the interplay between the electron-withdrawing fluorine atoms and electron-donating methoxy groups dictates its chemical reactivity and spectral characteristics. Understanding its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and quality control in synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR provide critical information about the symmetry, connectivity, and electronic environment of the nuclei.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound reveals distinct signals for the aromatic and methoxy protons. The chemical shifts are influenced by the electronic effects of the fluorine and methoxy substituents.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3/H-6 | ~7.0 - 7.2 | Doublet of doublets (dd) | J(H,F) and J(H,H) |

| OCH₃ (C2) | ~3.8 - 4.0 | Singlet | - |

| OCH₃ (C4) | ~3.8 - 4.0 | Singlet | - |

Causality Behind Experimental Choices: High-field NMR is crucial for resolving the complex splitting patterns that arise from proton-fluorine and proton-proton couplings. The choice of a deuterated solvent like CDCl₃ is standard for small organic molecules, as it is chemically inert and its residual solvent peak does not interfere with the signals of interest.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insights into the carbon skeleton. The chemical shifts are significantly affected by the attached fluorine and oxygen atoms. Due to the molecule's symmetry, fewer than eight carbon signals are expected.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C-1/C-5 | ~150 - 160 | Doublet (¹JCF) |

| C-2/C-4 | ~145 - 155 | Doublet of doublets (²JCF and ⁴JCF) |

| C-3/C-6 | ~100 - 110 | Doublet of doublets (³JCF and ³JCF) |

| OCH₃ | ~55 - 60 | Singlet |

Expertise & Experience: The large one-bond carbon-fluorine coupling constants (¹JCF) are a hallmark of fluorinated aromatic compounds and are invaluable for assigning the carbons directly attached to fluorine.[2] The smaller, long-range C-F couplings provide further structural confirmation.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the standard procedure for obtaining high-quality NMR spectra of a small organic molecule like this compound.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the aromatic ring, C-F bonds, and C-O bonds of the ether functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Weak to medium |

| Aliphatic C-H stretch (in OCH₃) | 2950 - 2850 | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium to strong |

| C-F stretch | 1250 - 1000 | Strong |

| Aryl-O stretch (asymmetric) | 1275 - 1200 | Strong |

| Aryl-O stretch (symmetric) | 1075 - 1020 | Medium |

| C-H out-of-plane bend | 900 - 675 | Strong |

Authoritative Grounding: The strong absorption bands in the 1250-1000 cm⁻¹ region are particularly diagnostic, arising from the C-F and C-O stretching vibrations.[4][5] The specific pattern of the C-H out-of-plane bending bands can also provide clues about the substitution pattern of the benzene ring.[5]

Experimental Protocol: FTIR Analysis of a Liquid Sample

For a liquid or low-melting solid sample like this compound, Attenuated Total Reflectance (ATR) or transmission FTIR are suitable techniques.

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.[6]

Expected Mass Spectrum

For this compound (C₈H₈F₂O₂), the molecular weight is 174.15 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 174 is expected due to the stability of the aromatic ring.

Expected Fragmentation Pattern:

-

Loss of a methyl radical (-CH₃): A significant peak at m/z 159 [M-15]⁺ is anticipated due to the cleavage of a methyl group from one of the methoxy substituents. This is a common fragmentation pathway for methoxy-substituted aromatic compounds.

-

Loss of formaldehyde (-CH₂O): A peak at m/z 144 [M-30]⁺ may be observed, corresponding to the loss of formaldehyde from the [M-15]⁺ fragment.

-

Loss of a methoxy radical (-OCH₃): A peak at m/z 143 [M-31]⁺ is also possible.

-

Characteristic aromatic fragments: Peaks corresponding to the fluorinated benzene ring fragment may also be present at lower m/z values.

Trustworthiness: The fragmentation of aromatic ethers is well-documented.[7] The initial loss of a methyl radical followed by the elimination of carbon monoxide or formaldehyde are characteristic fragmentation pathways that aid in the structural confirmation.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI-MS is a standard technique for the analysis of volatile and thermally stable small organic molecules.

Caption: Workflow for EI-MS analysis.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound based on high-quality predicted data and established analytical principles. The presented NMR, IR, and MS data, along with their interpretation and standard experimental protocols, offer a comprehensive resource for researchers and scientists. This guide serves as a valuable tool for the identification, characterization, and quality control of this important fluorinated aromatic compound in various scientific and industrial applications.

References

- 1. microbenotes.com [microbenotes.com]

- 2. azolifesciences.com [azolifesciences.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

A Technical Guide to the Solubility of 1,5-Difluoro-2,4-dimethoxybenzene in Common Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 1,5-Difluoro-2,4-dimethoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior in various solvent systems. We will explore the theoretical underpinnings of its solubility based on its physicochemical properties and provide detailed, field-proven methodologies for its empirical determination.

Introduction: Understanding the Molecule

This compound is an aromatic compound characterized by a benzene ring substituted with two fluorine atoms and two methoxy groups. The relative positions of these functional groups significantly influence the molecule's electronic distribution, polarity, and intermolecular interactions, which are the primary determinants of its solubility. A precise understanding of its solubility is critical in various applications, including organic synthesis, where it may serve as a reactant or intermediate, and in pharmaceutical sciences, where solubility profoundly impacts bioavailability and formulation.[1][2]

Physicochemical Profile of this compound:

| Property | Predicted Value/Analysis | Impact on Solubility |

| Molecular Formula | C₈H₈F₂O₂ | - |

| Molecular Weight | 174.15 g/mol | Influences the energy required to overcome the crystal lattice. |

| Polarity | Moderately polar | The electronegative fluorine and oxygen atoms create a significant dipole moment. However, the symmetrical placement of the fluorine atoms and methoxy groups may lead to some dipole cancellation, resulting in moderate overall polarity. |

| Hydrogen Bonding | Hydrogen bond acceptor | The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. The molecule lacks hydrogen bond donors. |

| "Like Dissolves Like" | Expected to be soluble in moderately polar to polar aprotic solvents. Limited solubility in highly nonpolar or highly polar protic solvents. | The principle of "like dissolves like" suggests that solvents with similar polarity and hydrogen bonding capabilities will be most effective at dissolving the compound.[3] |

Theoretical Solubility Profile

Based on the physicochemical properties outlined above, a qualitative prediction of the solubility of this compound in a range of common organic solvents can be made.

Table of Predicted Solubility:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low | Significant mismatch in polarity. |

| Toluene | Nonpolar (aromatic) | Moderate | Aromatic stacking interactions may enhance solubility compared to aliphatic nonpolar solvents. |

| Dichloromethane | Polar Aprotic | High | Similar moderate polarity. |

| Chloroform | Polar Aprotic | High | Similar moderate polarity. |

| Diethyl Ether | Polar Aprotic | High | Good polarity match. |

| Ethyl Acetate | Polar Aprotic | High | Good polarity match and potential for dipole-dipole interactions. |

| Acetone | Polar Aprotic | High | Good polarity match. |

| Acetonitrile | Polar Aprotic | Moderate to High | Polarity is well-matched. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Good polarity match. |

| Dimethylformamide (DMF) | Polar Aprotic | High | High polarity of the solvent should effectively solvate the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| Methanol | Polar Protic | Moderate | The compound can act as a hydrogen bond acceptor, but the lack of a donor group and the disruption of the solvent's strong hydrogen bonding network may limit solubility. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, with slightly lower polarity. |

| Isopropanol | Polar Protic | Moderate | Lower polarity than ethanol may improve solubility for this moderately polar compound. |

| Water | Polar Protic | Very Low | The hydrophobic benzene ring and the lack of strong hydrogen bond donating capabilities will likely result in poor aqueous solubility.[4] |

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain quantitative solubility data, empirical determination is essential. The following section details robust and reliable protocols for this purpose. The choice of method often depends on factors such as the required accuracy, throughput, and available instrumentation.[5][6]

The Gold Standard: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6][7]

Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filtration: To ensure that no solid particles are transferred, filter the collected supernatant through a chemically resistant syringe filter (e.g., PTFE) with a pore size of 0.22 µm.[8]

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument to be used.

-

Quantification: Analyze the diluted sample using a pre-calibrated and validated analytical method to determine the concentration of this compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable choice.[3][9]

-

Calculation: Calculate the solubility in the original solvent by multiplying the measured concentration by the dilution factor.

High-Throughput Screening: Kinetic Solubility Assays

For earlier stages of research where a rapid assessment of solubility is needed, kinetic solubility methods are often employed.[10] These methods measure the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, precipitates when diluted into an aqueous or other solvent system.[7][11]

Experimental Workflow for Kinetic Solubility:

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmaguru.co [pharmaguru.co]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pharmatutor.org [pharmatutor.org]

- 8. researchgate.net [researchgate.net]

- 9. improvedpharma.com [improvedpharma.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. pubs.acs.org [pubs.acs.org]

theoretical studies on 1,5-Difluoro-2,4-dimethoxybenzene

An In-Depth Technical Guide to the Theoretical Study of 1,5-Difluoro-2,4-dimethoxybenzene

Authored by a Senior Application Scientist

Foreword: While dedicated, peer-reviewed theoretical studies focusing exclusively on this compound are not prevalent in the public literature, the principles and methodologies for such an analysis are well-established. This guide synthesizes proven computational protocols from studies on structurally analogous compounds—primarily its dinitro analogue and other substituted dimethoxybenzenes—to provide a comprehensive framework for researchers. This document serves as a robust blueprint for initiating theoretical investigations into the title compound, ensuring a foundation of scientific rigor and validated techniques.

Introduction: The Scientific Rationale

Substituted dimethoxybenzenes are a cornerstone class of compounds in medicinal chemistry and materials science, valued for their versatile applications.[1] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, often enhancing metabolic stability, binding affinity, and bioavailability.[2] The specific regioisomer, this compound, presents an intriguing electronic landscape where the strong electron-withdrawing nature of fluorine is juxtaposed with the electron-donating character of the methoxy groups.

A thorough theoretical investigation is paramount to understanding this interplay. Computational chemistry provides a powerful lens to dissect molecular geometry, electronic structure, spectroscopic signatures, and reactivity, offering predictive insights that can accelerate experimental research and development.[3] This guide outlines the key theoretical approaches, from geometry optimization to the prediction of spectroscopic and electronic properties, that are essential for characterizing this compound.

Core Computational Methodology: A Self-Validating Workflow

The foundation of a reliable theoretical study lies in the selection of an appropriate computational method and basis set. For substituted benzene derivatives, Density Functional Theory (DFT) has consistently proven to offer an excellent balance of accuracy and computational economy.[1][4]

Recommended Computational Protocol

A robust workflow for analyzing this compound would proceed as follows:

-

Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. The B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a widely accepted standard for this purpose.[5] This level of theory accurately models both the geometry and the electronic distribution in similar aromatic systems.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation must be performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[4]

-

Spectroscopic Prediction: Using the optimized geometry, key spectroscopic data can be predicted:

-

Electronic Property Analysis:

-

NBO Analysis: Natural Bond Orbital (NBO) analysis provides insight into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[4]

-

FMO Analysis: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity and electronic transitions.[4]

-

The following diagram illustrates this validated workflow:

graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Structural and Conformational Analysis

The molecular structure of this compound is defined by the interplay of its substituents on the benzene ring.

Predicted Molecular Geometry

Based on studies of similar compounds like 1,5-Dibromo-2,4-dimethoxybenzene, the benzene ring is expected to be nearly planar.[8] The primary geometric parameters of interest are the bond lengths, bond angles, and the dihedral angles of the methoxy groups relative to the ring. The C-F and C-O bond lengths will be particularly indicative of the electronic effects at play.

The diagram below shows the proposed atom numbering scheme for consistent data reporting.

graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10, fixedsize=true, width=0.4, height=0.4]; edge [fontsize=10];

}

Conformational Preference of Methoxy Groups

The orientation of the two methoxy groups is a critical factor. Theoretical studies on other dimethoxybenzenes show that while a coplanar arrangement is often favored to maximize mesomeric effects, steric hindrance can lead to out-of-plane conformations.[5] For the title compound, calculations would determine the rotational energy barrier of the C(ring)-O bonds and identify the most stable conformer, which is essential for accurate property prediction.

| Parameter | Expected Value Range | Significance |

| C-F Bond Length | ~1.33 - 1.36 Å | Reflects the high electronegativity of fluorine. |

| C-O Bond Length | ~1.35 - 1.38 Å | Indicates the degree of π-conjugation with the ring. |

| C-O-C Bond Angle | ~117° - 120° | Influences the steric profile of the methoxy group. |

| C-C-O-C Dihedral | 0° or ~180° | Defines whether methoxy groups are planar with the ring. |

Table 1: Key geometric parameters for structural analysis.

Predicted Spectroscopic Signatures

Vibrational Analysis (FT-IR and FT-Raman)

Vibrational spectroscopy provides a molecular fingerprint. A complete assignment of vibrational modes can be achieved by combining DFT calculations with experimental data. The Potential Energy Distribution (PED) is calculated to determine the contribution of each internal coordinate to a given normal mode.[2]

Protocol for Vibrational Analysis:

-

Perform a frequency calculation using the B3LYP/6-311++G(d,p) optimized geometry.

-

Scale the calculated harmonic frequencies by an empirical scaling factor (typically ~0.967 for B3LYP) to better match experimental anharmonic vibrations.

-

Visualize the vibrational modes to qualitatively understand the atomic motions.

-

Calculate the PED to quantitatively assign the spectral bands to specific functional group vibrations (e.g., C-F stretch, O-CH3 rock, aromatic C-C stretch).

Studies on the analogous 1,5-difluoro-2,4-dinitrobenzene have shown that the vibrational modes of the substituents are well-defined and can be reliably assigned using this protocol.[2][4]

NMR Spectral Analysis

Predicting 1H and 13C NMR chemical shifts is a powerful tool for structure verification.

Protocol for NMR Chemical Shift Calculation:

-

Optimize the molecular geometry at a high level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Perform a GIAO NMR calculation on the optimized geometry, typically using the same functional and a suitable basis set.[6]

-

Calculate the isotropic shielding values (σ) for each nucleus.

-

Reference the shielding values to a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory: δcalc = σTMS - σsample.

-

Compare the calculated shifts (δcalc) with experimental data.

| Nucleus | Predicted Chemical Shift (δ, ppm) - General Range | Key Influences |

| 1H (Aromatic) | 6.5 - 7.5 | Shielding/deshielding effects from adjacent F and OCH3 groups. |

| 1H (Methoxy) | 3.7 - 4.0 | Local electronic environment and conformation. |

| 13C (C-F) | 150 - 165 | Strong deshielding effect from the highly electronegative fluorine. |

| 13C (C-O) | 145 - 160 | Deshielding from oxygen, but modulated by resonance effects. |

| 13C (Methoxy) | 55 - 65 | Typical range for aromatic methoxy carbons.[6] |

Table 2: Expected NMR chemical shift ranges for this compound.

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (Egap = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.[4] For this compound, the HOMO is expected to have significant contributions from the oxygen lone pairs and the aromatic π-system, while the LUMO will likely be a π* orbital of the benzene ring.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the delocalization of electron density, revealing stabilizing intramolecular interactions. Key interactions to investigate in the title compound include:

-

n → π : Delocalization from the oxygen lone pairs (n) into the antibonding π orbitals of the aromatic ring. This is a classic representation of the electron-donating resonance effect of the methoxy groups.

-

n → σ : Interactions between the fluorine lone pairs and antibonding σ orbitals of adjacent C-C bonds, which can influence bond strengths and reactivity.

These interactions are quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction.

Conclusion and Future Directions

This guide provides a comprehensive theoretical framework for the detailed characterization of this compound. By employing the DFT-based protocols outlined herein, researchers can obtain reliable predictions of the molecule's geometry, spectroscopic signatures, and electronic properties. Such a study would not only elucidate the fundamental nature of this specific compound but also contribute valuable structure-property relationship data for the broader class of fluorinated aromatics. The logical next step would be to synthesize the compound and validate these theoretical predictions through experimental FT-IR, FT-Raman, and NMR spectroscopy, creating a powerful synergy between computational and experimental chemistry.

References

- 1. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsr.net [ijsr.net]

- 3. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,5-Difluoro-2,4-dimethoxybenzene: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,5-difluoro-2,4-dimethoxybenzene, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Due to a scarcity of dedicated literature on its discovery, this guide focuses on plausible synthetic strategies, detailed characterization, and prospective applications. We will delve into the underlying principles of its synthesis, drawing parallels from the preparation of analogous compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this unique chemical entity.

Introduction: The Emerging Significance of Polysubstituted Fluorinated Aromatics

Fluorinated organic molecules have garnered significant interest in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern of two fluorine atoms and two methoxy groups on a benzene ring, represents an intriguing building block for the synthesis of novel compounds. The interplay of the electron-withdrawing fluorine atoms and electron-donating methoxy groups creates a unique electronic environment within the aromatic ring, influencing its reactivity and potential interactions.

Plausible Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. Given the 1,3-difluoro (meta-difluoro) arrangement, direct electrophilic fluorination of a dimethoxybenzene precursor is challenging due to the ortho-, para-directing nature of the methoxy groups. Therefore, a more logical approach involves introducing the methoxy groups onto a pre-existing difluorinated scaffold or performing functional group interconversions on a suitably substituted precursor.

Pathway A: Nucleophilic Aromatic Substitution of a Dinitro Precursor

One of the most plausible routes commences with the commercially available 1,5-difluoro-2,4-dinitrobenzene. The nitro groups strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). This strategy leverages the robust and well-understood reactivity of dinitro-activated aromatic systems.

Caption: Proposed synthesis of this compound via nucleophilic aromatic substitution.

Causality Behind Experimental Choices:

-

Starting Material: 1,5-Difluoro-2,4-dinitrobenzene is an ideal precursor because the two nitro groups are powerful electron-withdrawing groups. They significantly lower the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

-

Nucleophile and Solvent: Sodium methoxide in methanol provides the methoxide nucleophile and a polar protic solvent to facilitate the reaction. The methoxide attacks the carbon atoms bearing the nitro groups, which are the most electron-deficient positions.

-

Reaction Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the nitrite leaving group to restore aromaticity. This two-step process is characteristic of SNAr reactions.

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 1,5-difluoro-2,4-dinitrobenzene (1.0 eq) in anhydrous methanol (20 mL/g of substrate) under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (2.2 eq) portion-wise at 0 °C.

-

Reaction Execution: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Pathway B: Electrophilic Bromination and Subsequent Methoxylation of 1,3-Difluorobenzene

An alternative strategy starts from 1,3-difluorobenzene. This pathway involves sequential electrophilic aromatic substitution to introduce bromine atoms, which can then be substituted by methoxy groups.

Caption: Alternative proposed synthesis via bromination and subsequent methoxylation.

Causality Behind Experimental Choices:

-

Starting Material: 1,3-Difluorobenzene is a readily available starting material. The fluorine atoms are ortho-, para-directing but deactivating towards electrophilic aromatic substitution.[1]

-

Bromination: Electrophilic bromination using bromine and a Lewis acid catalyst like iron(III) bromide will introduce bromine atoms onto the ring. The directing effects of the two fluorine atoms will lead to substitution at the 4- and 6-positions (relative to one of the fluorines), which are ortho and para to the fluorine atoms and activated by them.

-

Methoxylation: The resulting 1,5-dibromo-2,4-difluorobenzene can then undergo nucleophilic substitution with sodium methoxide. This reaction typically requires a copper catalyst (e.g., copper(I) iodide or oxide) and elevated temperatures, as the bromine atoms are not as strongly activating as nitro groups for SNAr.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Two distinct signals for the aromatic protons, each appearing as a triplet due to coupling with the two adjacent fluorine atoms. Two singlets for the two non-equivalent methoxy groups. |

| ¹³C NMR | Signals for the methoxy carbons. Four distinct signals for the aromatic carbons, all of which will exhibit coupling with the fluorine atoms (C-F coupling). |

| ¹⁹F NMR | A single signal for the two equivalent fluorine atoms, which will be split by the adjacent aromatic protons. |

| Mass Spec (EI) | A molecular ion peak corresponding to the molecular weight of C₈H₈F₂O₂ (174.14 g/mol ). Fragmentation patterns would likely show the loss of methyl and methoxy groups. |

| IR Spectroscopy | Characteristic C-F stretching bands (around 1200-1300 cm⁻¹), C-O stretching bands for the methoxy groups (around 1020-1250 cm⁻¹), and aromatic C-H and C=C stretching bands. |

The vibrational spectra (FT-IR and FT-Raman) of 1,5-difluoro-2,4-dinitrobenzene have been studied in detail, and the assignments of the various vibrational modes can serve as a reference for interpreting the spectrum of the dimethoxy analog.[2]

Potential Applications in Research and Development

Polysubstituted fluorinated benzenes are valuable intermediates in the synthesis of pharmaceuticals and advanced materials.[3] While specific applications of this compound are not extensively documented, its structure suggests several potential areas of utility:

-

Medicinal Chemistry: The compound can serve as a scaffold for the synthesis of novel drug candidates. The fluorine and methoxy groups can be further functionalized or can themselves contribute to the biological activity and pharmacokinetic properties of the final molecule.

-

Materials Science: Fluorinated aromatic compounds are used in the development of liquid crystals, polymers, and other functional materials. The unique electronic properties of this compound could be exploited in the design of new materials with tailored optical or electronic properties.

-

Agrochemicals: The presence of fluorine is a common feature in modern herbicides and pesticides. This compound could be a starting point for the synthesis of new agrochemicals.

Conclusion

This compound is a chemical entity with significant potential as a building block in various fields of chemical research. Although its history of discovery is not well-documented, plausible and efficient synthetic routes can be designed based on fundamental principles of organic chemistry. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the applications of this intriguing molecule. Further research into its reactivity and utility is warranted and is expected to unveil new opportunities in drug discovery and materials science.

References

An In-depth Technical Guide to Unlocking the Research Potential of 1,5-Difluoro-2,4-dimethoxybenzene

Foreword: Charting Unexplored Chemical Space

In the vast landscape of organic chemistry, certain molecules, despite their seemingly simple structures, remain largely unexplored. 1,5-Difluoro-2,4-dimethoxybenzene is one such compound. While its isomers have found utility as versatile building blocks, the unique substitution pattern of this molecule presents a frontier of untapped potential for researchers, medicinal chemists, and materials scientists. This guide serves not as a retrospective of established applications, but as a forward-looking roadmap, proposing novel research avenues and providing the technical framework to embark on these explorations. Drawing upon established principles and the known reactivity of analogous structures, we will delve into the synthesis, potential reactions, and prospective applications of this intriguing fluorinated aromatic compound.

I. Foundational Chemistry: Synthesis and Characterization

A robust research program begins with reliable access to the molecule of interest. While a definitive, optimized synthesis for this compound is not prominently described in the literature, a plausible synthetic route can be devised based on established methodologies for related compounds.

Proposed Synthesis of this compound

The proposed synthesis commences with the commercially available 1,3-difluorobenzene. The synthetic pathway leverages a nitration reaction, followed by reduction and subsequent methoxylation.

Scheme 1: Proposed Synthesis of this compound

Caption: A plausible multi-step synthesis of this compound.

Experimental Protocol:

-

Nitration of 1,3-Difluorobenzene: Based on the preparation of 1,5-difluoro-2,4-dinitrobenzene, 1,3-difluorobenzene can be treated with a mixture of nitric acid and sulfuric acid to yield the dinitro derivative[1][2]. Careful control of reaction conditions will be crucial to optimize the yield and regioselectivity.

-

Reduction of the Dinitro Compound: The resulting 1,5-difluoro-2,4-dinitrobenzene can be reduced to the corresponding diamine using standard methods such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.

-

Conversion to the Dihydroxy Intermediate: The 1,5-difluoro-2,4-diaminobenzene can then be converted to the dihydroxy derivative via a Sandmeyer-type reaction. This involves diazotization of the amino groups with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salts in the presence of water and heat.

-

Methylation to the Final Product: The final step involves the methylation of the hydroxyl groups of 1,5-difluoro-2,4-dihydroxybenzene. This can be achieved using a variety of methylating agents, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate[3].

Spectroscopic Characterization

Upon successful synthesis, a thorough characterization of this compound is imperative. The following techniques will be essential for structural confirmation:

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show two distinct aromatic signals, each exhibiting coupling to the adjacent fluorine atoms. The integration of these signals will correspond to one proton each. Additionally, two singlets corresponding to the two non-equivalent methoxy groups should be observed. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting (C-F coupling). The signals for the methoxy carbons will also be present. |

| ¹⁹F NMR | The fluorine NMR spectrum will be crucial for confirming the presence and environment of the fluorine atoms. Two distinct signals are expected, each corresponding to one of the fluorine atoms, likely showing coupling to each other and to the adjacent aromatic protons. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural insights. |

| FT-IR Spectroscopy | The infrared spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, C-O stretching of the ether linkages, and C-F stretching. Computational studies on similar molecules can aid in the assignment of vibrational modes[4]. |

II. Potential Research Area 1: Precursor for Novel Heterocyclic Scaffolds in Medicinal Chemistry

The strategic placement of fluorine atoms and methoxy groups on the benzene ring makes this compound an attractive starting material for the synthesis of novel heterocyclic compounds with potential biological activity. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability[5][6].

Proposed Research Workflow

Caption: A workflow for the development of new drug candidates.

A. Synthesis of Benzofuran Derivatives

One promising avenue is the synthesis of substituted benzofurans. This can be achieved through a sequence of selective demethylation followed by intramolecular cyclization.

Experimental Protocol:

-

Selective Demethylation: Treatment of this compound with a Lewis acid such as boron tribromide (BBr₃) at low temperatures could lead to selective demethylation, yielding a phenolic intermediate. The regioselectivity of this reaction will be an interesting point of investigation.

-

O-Alkylation: The resulting phenol can be alkylated with a suitable reagent containing a leaving group and a functional group amenable to cyclization, for example, ethyl bromoacetate.

-

Intramolecular Cyclization: The O-alkylated intermediate can then be subjected to intramolecular cyclization under basic conditions to form the benzofuran ring. The fluorine atoms are expected to remain on the scaffold, potentially influencing the biological properties of the final compounds.

B. Synthesis of Fluorinated Benzimidazole Analogues

The synthesis of fluorinated benzimidazoles, a class of compounds known for a wide range of biological activities including antitubercular properties, presents another exciting research direction[7].

Experimental Protocol:

-

Nitration: A controlled mononitration of this compound would introduce a nitro group, which can be subsequently reduced to an amine. The directing effects of the existing substituents will be key to the outcome of this reaction.

-

Reduction: The nitro group can be reduced to an amine using standard procedures.

-

Cyclization: The resulting aniline derivative can be condensed with various carboxylic acids or their derivatives (e.g., orthoesters, aldehydes) under acidic conditions to form the benzimidazole ring. This approach allows for the introduction of diverse substituents at the 2-position of the benzimidazole core.

III. Potential Research Area 2: Building Block for Advanced Materials

The unique electronic properties conferred by the fluorine and methoxy substituents suggest that this compound could serve as a valuable monomer or precursor for the synthesis of advanced materials with tailored properties[8][9].

A. Development of Novel Fluorinated Polymers

The incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

Proposed Research Path:

-

Functionalization: The aromatic ring of this compound can be functionalized to introduce polymerizable groups. For example, bromination followed by a Suzuki or Stille coupling could introduce vinyl or ethynyl groups.

-

Polymerization: The resulting functionalized monomers could be polymerized using various techniques such as free-radical polymerization, ring-opening metathesis polymerization (ROMP), or transition-metal-catalyzed cross-coupling polymerization.

-

Material Characterization: The synthesized polymers should be thoroughly characterized for their molecular weight, thermal properties (TGA, DSC), and other relevant physical properties depending on the target application (e.g., dielectric constant, refractive index).

B. Synthesis of Novel Discotic Liquid Crystals

The planar structure of the benzene core, combined with the potential for derivatization at the methoxy groups, makes this compound a candidate for the core of discotic liquid crystals.

Experimental Workflow:

-

Demethylation: Complete demethylation of this compound would yield the corresponding dihydroxy compound.

-

Esterification: The hydroxyl groups can be esterified with long-chain fatty acids to introduce the flexible side chains required for liquid crystalline behavior.

-

Characterization of Liquid Crystalline Properties: The resulting compounds should be investigated for their liquid crystalline phases and phase transition temperatures using techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC).

IV. Potential Research Area 3: Mechanistic Studies and Novel Reactions

The specific arrangement of substituents in this compound could give rise to interesting and potentially novel chemical reactivity.

A. Investigation of Benzyne Formation and Reactivity

Inspired by the chemistry of its isomer, 1,4-difluoro-2,5-dimethoxybenzene, which serves as a precursor for benzyne intermediates in Diels-Alder reactions, a key research area would be to explore the generation and trapping of the corresponding benzyne from this compound[10][11][12].

Caption: Proposed generation and trapping of a benzyne intermediate.

Experimental Protocol:

-

Lithiation and Benzyne Formation: Treatment of this compound with a strong base like n-butyllithium at low temperatures could induce lithiation at a position ortho to a fluorine atom, followed by elimination of lithium fluoride to generate a highly reactive benzyne intermediate.

-

Trapping with Dienes: The in-situ generated benzyne can be trapped with various dienes, such as furan or cyclopentadiene, in a [4+2] cycloaddition reaction to yield complex polycyclic scaffolds. The regioselectivity of this cycloaddition will be of significant interest.

B. Studies on Nucleophilic Aromatic Substitution (SNAAr)

The presence of two electron-withdrawing fluorine atoms could activate the aromatic ring towards nucleophilic aromatic substitution, although the electron-donating methoxy groups will have a deactivating effect. A systematic study of SNAAr reactions with various nucleophiles would provide valuable insights into the reactivity of this system.

V. Conclusion and Future Outlook

This compound stands as a molecule of significant, yet largely unexplored, potential. This guide has outlined several promising research avenues, from its synthesis and characterization to its application as a precursor for novel pharmaceuticals, advanced materials, and as a substrate for mechanistic studies. The interplay of its fluoro and methoxy substituents offers a rich field for scientific inquiry. It is our hope that this technical guide will inspire and equip researchers to unlock the full potential of this intriguing compound, leading to new discoveries and innovations across multiple scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzene, 1,5-difluoro-2,4-dinitro- [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. jetir.org [jetir.org]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 1,5-Difluoro-2,4-dimethoxybenzene

Section 1: Introduction and Scope

1,5-Difluoro-2,4-dimethoxybenzene is a fluorinated aromatic organic compound. Its structural motifs are common in the development of novel pharmaceuticals and agrochemicals, where the inclusion of fluorine and methoxy groups can modulate properties such as metabolic stability, lipophilicity, and biological activity.[3] Given its potential application as a key building block in multi-step synthesis, a thorough understanding of its safe handling, storage, and emergency protocols is paramount for laboratory personnel.

This guide provides a technical framework for the safe handling of this compound, grounded in the known hazards of its structural analogues. The causality behind each recommendation is explained to empower researchers to make informed safety decisions.

Section 2: Hazard Identification and Classification

Note: The following classification is based on the GHS-US classification for the structural isomer 1,4-Difluoro-2,5-dimethoxybenzene.[2]

This compound is anticipated to be hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact. The expected GHS classification indicates that it is an irritant.

GHS Pictogram:

⚠️Signal Word: WARNING [2]

Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2][4]

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P312

-

Storage: P403+P233, P405

-

Disposal: P501

Data Summary Table: Hazard Classification

| Hazard Class | GHS Category | Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[2][4] |

Section 3: Physicochemical Properties

Note: The data presented below is for structural isomers and the parent compound. Properties for this compound may vary.

Understanding the physical properties of a compound is critical for predicting its behavior during handling, storage, and in the event of a spill.

Data Summary Table: Physicochemical Properties

| Property | Value (Analogous Compound) | Source Compound | CAS Number |

| Molecular Formula | C₈H₈F₂O₂ | This compound | 79069-70-8[1] |

| Molecular Weight | 174.15 g/mol | 1,2-Difluoro-4,5-dimethoxybenzene | 203059-80-7[3] |

| Appearance | White to light yellow powder/lumps | 1,2-Difluoro-4,5-dimethoxybenzene | 203059-80-7[3] |

| Melting Point | 41 - 45 °C | 1,2-Difluoro-4,5-dimethoxybenzene | 203059-80-7[3] |

| Stability | Stable under recommended storage conditions. | 1,4-Difluoro-2,5-dimethoxybenzene | 199866-90-5[2] |

| Incompatible Materials | Strong oxidizing agents. | 1,4-Difluoro-2,5-dimethoxybenzene | 199866-90-5[2][5] |

| Hazardous Decomposition | Thermal decomposition may generate Carbon oxides and Hydrogen fluoride. | 1,4-Difluoro-2,5-dimethoxybenzene | 199866-90-5[2] |

Section 4: Safe Handling, Storage, and Engineering Controls

The primary directive is to minimize exposure. This is achieved through a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

The causality for engineering controls is to contain the material at the source, preventing it from entering the general laboratory environment.

-

Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

-

Ventilation: Ensure the laboratory is well-ventilated, with a minimum of 6-12 air changes per hour.[6]

-

Safety Stations: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[2][6]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the potential hazards.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[2] A face shield should also be worn when there is a risk of splashing, particularly when handling solutions of the compound.[2]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use. Contaminated gloves should be removed using the proper technique and disposed of as chemical waste.

-

Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

-

-

Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved air-purifying respirator with appropriate cartridges should be used.[2]

Storage Protocol

-

Container: Store in a tightly closed container to prevent exposure to air and moisture.[5]

-

Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[2][5]

-

Segregation: Store away from incompatible materials, especially strong oxidizing agents.[2]

-

Labeling: The container must be clearly labeled with the full chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

Section 5: Emergency Procedures

A clear, pre-defined emergency plan is critical. All personnel must be familiar with these procedures before beginning work.

First Aid Measures

Note: The following measures are based on the surrogate compound, 1,4-Difluoro-2,5-dimethoxybenzene.[2]

-